An In-depth Technical Guide to the Material Safety and In Vitro Toxicity Profile of Dimethyl Quinoline-2,6-dicarboxylate
An In-depth Technical Guide to the Material Safety and In Vitro Toxicity Profile of Dimethyl Quinoline-2,6-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Dimethyl quinoline-2,6-dicarboxylate, as a member of this class, presents a unique substitution pattern that warrants a thorough investigation of its safety and biological activity profile. This technical guide provides a comprehensive overview of the available safety information and a detailed exploration of the potential in vitro toxicity of dimethyl quinoline-2,6-dicarboxylate. In the absence of direct data for this specific molecule, this guide synthesizes information from structurally related quinoline derivatives to provide a robust framework for its initial assessment and to guide future experimental work.
Part 1: Material Safety Data Sheet (MSDS) Profile
Identification and Physicochemical Properties (Predicted)
| Property | Predicted Information | Source/Rationale |
| Chemical Name | Dimethyl quinoline-2,6-dicarboxylate | IUPAC Nomenclature |
| Synonyms | Quinoline-2,6-dicarboxylic acid, dimethyl ester | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₃H₁₁NO₄ | Based on structure |
| Molecular Weight | 245.23 g/mol | Based on structure |
| Appearance | Likely a solid (crystalline powder) | Analogy to related compounds[1] |
| Solubility | Expected to be soluble in organic solvents | General characteristic of similar esters |
Hazard Identification (Inferred)
Based on data for related quinoline compounds, dimethyl quinoline-2,6-dicarboxylate should be treated as potentially hazardous.
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Acute Toxicity: While no specific data exists for this compound, some quinoline derivatives are classified as harmful if swallowed.
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Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3]
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Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]
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Germ Cell Mutagenicity: Some quinoline compounds are suspected of causing genetic defects.
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Carcinogenicity: Certain quinoline derivatives are considered potential carcinogens.
Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
First-Aid Measures
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Part 2: In Vitro Toxicity Profile
The in vitro toxicity of a compound provides critical early insights into its potential biological liabilities. This section outlines the expected in vitro toxicity profile of dimethyl quinoline-2,6-dicarboxylate based on extensive research into various quinoline derivatives.
Cytotoxicity Assessment
The cytotoxic potential of quinoline derivatives has been widely documented against various cancer cell lines.[6][7][8] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Expected Cytotoxic Activity: It is plausible that dimethyl quinoline-2,6-dicarboxylate will exhibit some level of cytotoxicity. The dicarboxylate functional groups may influence its solubility, cell permeability, and interaction with biological targets, thereby modulating its cytotoxic potency compared to other quinoline analogs.
Experimental Approach: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.
Workflow for Cytotoxicity Screening:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
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Cell Culture: Culture the desired cell line (e.g., A549, HeLa, or a relevant cell line for the intended application) in appropriate media and conditions.
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Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of dimethyl quinoline-2,6-dicarboxylate in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Genotoxicity Assessment
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. Several quinoline compounds have demonstrated genotoxic effects. For instance, quinocetone, a quinoxaline derivative, has been shown to induce DNA damage through the generation of reactive oxygen species (ROS).[9]
Expected Genotoxic Potential: Given the planar aromatic structure of the quinoline ring, there is a potential for dimethyl quinoline-2,6-dicarboxylate to intercalate with DNA or to be metabolically activated to reactive intermediates that can form DNA adducts.
Experimental Approach: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Workflow for Genotoxicity Screening:
Caption: Workflow for assessing genotoxicity using the Comet assay.
Detailed Protocol: Alkaline Comet Assay
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Cell Treatment: Expose cells in culture to various concentrations of dimethyl quinoline-2,6-dicarboxylate for a defined period. Include positive and negative controls.
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Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
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Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
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Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
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Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software. The extent of DNA damage is typically measured by the length of the comet tail and the percentage of DNA in the tail.
Mechanistic Insights
The toxicity of quinoline derivatives can be mediated by several mechanisms, including:
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Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[9]
-
Mitochondrial Dysfunction: Some quinoline compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
-
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes, such as topoisomerases, which are crucial for DNA replication and repair.[9]
Potential Signaling Pathway for Quinoline-Induced Toxicity:
Caption: A potential signaling pathway for quinoline-induced cytotoxicity.
Conclusion
While specific experimental data for dimethyl quinoline-2,6-dicarboxylate is currently lacking, a comprehensive analysis of related quinoline derivatives provides a strong foundation for understanding its potential safety and in vitro toxicity profile. It is prudent to handle this compound with the precautions outlined for other potentially hazardous quinoline derivatives. The in vitro toxicity is likely to be characterized by cytotoxicity against proliferating cells, potentially mediated by the induction of apoptosis and genotoxic damage. The experimental protocols and workflows provided in this guide offer a clear path for the empirical evaluation of dimethyl quinoline-2,6-dicarboxylate, which is essential for its further development in any research or therapeutic context.
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